Cas no 130922-38-2 (2,3-Difluorothioanisole)

2,3-Difluorothioanisole is a versatile organic compound characterized by its difluoromethyl and thiophene functionalities. It is widely utilized in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity and selectivity. This compound offers enhanced stability, facilitating efficient reaction pathways, and is suitable for various organic transformations. Its ability to promote cross-coupling reactions and serve as a versatile synthetic intermediate makes it an indispensable tool in the laboratory.
2,3-Difluorothioanisole structure
2,3-Difluorothioanisole structure
Product Name:2,3-Difluorothioanisole
CAS No:130922-38-2
MF:C7H6F2S
MW:160.184347629547
MDL:MFCD13185574
CID:877026
PubChem ID:45090722
Update Time:2025-06-25

2,3-Difluorothioanisole Chemical and Physical Properties

Names and Identifiers

    • 1,2-difluoro-3-methylsulfanylbenzene
    • 2,3-Difluorothioanisole
    • Benzene, 1,2-difluoro-3-(methylthio)- (9CI)
    • MDL: MFCD13185574
    • Inchi: 1S/C7H6F2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
    • InChI Key: NNHPBLZNIVMRPQ-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=C(C=1F)F

Computed Properties

  • Exact Mass: 160.01588
  • Monoisotopic Mass: 160.016
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.3A^2
  • XLogP3: 2.6

Experimental Properties

  • PSA: 0

2,3-Difluorothioanisole Pricemore >>

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Additional information on 2,3-Difluorothioanisole

2,3-Difluorothioanisole (CAS No. 130922-38-2): An Overview of Its Properties and Applications in Modern Chemistry

2,3-Difluorothioanisole (CAS No. 130922-38-2) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its molecular structure, which includes a thioanisole core substituted with two fluorine atoms at the 2 and 3 positions. The presence of these fluorine atoms imparts distinct electronic and steric effects, making 2,3-Difluorothioanisole a valuable building block in the synthesis of complex molecules.

The chemical formula of 2,3-Difluorothioanisole is C7H5F2S, and it has a molecular weight of approximately 169.17 g/mol. The compound is a colorless liquid at room temperature and exhibits a characteristic aromatic odor. Its physical properties, such as boiling point and solubility, are influenced by the presence of the fluorine atoms and the sulfur group. For instance, the boiling point of 2,3-Difluorothioanisole is around 145°C at atmospheric pressure, and it is moderately soluble in common organic solvents like dichloromethane and ethyl acetate.

In terms of chemical reactivity, 2,3-Difluorothioanisole displays a range of interesting behaviors. The fluorine atoms can participate in various substitution reactions, making it an excellent starting material for the synthesis of fluoroalkylated compounds. Additionally, the sulfur atom can undergo nucleophilic substitution or elimination reactions, further expanding its synthetic utility. Recent studies have explored the use of 2,3-Difluorothioanisole in palladium-catalyzed cross-coupling reactions, which have shown promising results in the formation of complex organic frameworks.

The unique electronic properties of 2,3-Difluorothioanisole make it particularly useful in the development of new materials with enhanced performance characteristics. For example, researchers have utilized this compound as a precursor in the synthesis of fluorinated polymers with improved thermal stability and mechanical strength. These polymers find applications in areas such as coatings, adhesives, and electronic devices. The ability to fine-tune the properties of these materials through precise control over the fluorination process highlights the versatility of 2,3-Difluorothioanisole.

In the pharmaceutical industry, 2,3-Difluorothioanisole has shown potential as an intermediate in the synthesis of novel drugs with improved pharmacological profiles. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, which can lead to more effective therapeutic agents. Recent studies have focused on using 2,3-Difluorothioanisole-derived intermediates in the development of antiviral and anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of fluoroalkylated derivatives with potent antiviral activity against influenza viruses.

The environmental impact of chemical compounds is an increasingly important consideration in modern chemistry. Research into the biodegradability and ecotoxicity of 2,3-Difluorothioanisole has shown that it exhibits low toxicity to aquatic organisms and can be effectively degraded under certain conditions. This makes it a more environmentally friendly option compared to some other fluorinated compounds that are known to persist in the environment.

In conclusion, 2,3-Difluorothioanisole (CAS No. 130922-38-2) is a multifaceted compound with a wide range of applications in various scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers working on new materials and pharmaceuticals. As ongoing research continues to uncover new uses for this compound, its importance in modern chemistry is likely to grow even further.

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